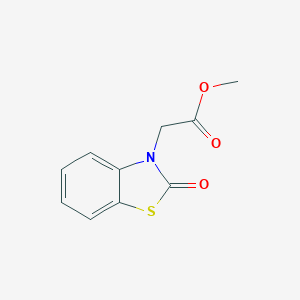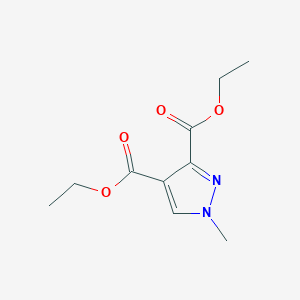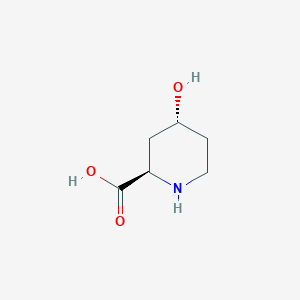
N-(1-(Pyridin-3-yl)ethyl)aniline
概要
説明
N-(1-(Pyridin-3-yl)ethyl)aniline: is an organic compound with the molecular formula C13H14N2 It consists of a pyridine ring attached to an ethyl group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods typically involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxides or quinoline derivatives.
Reduction: N-(1-(Pyridin-3-yl)ethyl)cyclohexylamine.
Substitution: Various halogenated or alkylated derivatives.
科学的研究の応用
Chemistry:
Biology and Medicine:
Pharmacophores: The compound serves as a building block for designing molecules with potential therapeutic effects, such as anti-inflammatory or antimicrobial agents.
Industry:
作用機序
The mechanism of action of N-(1-(Pyridin-3-yl)ethyl)aniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological targets .
類似化合物との比較
- N-(1-(Pyridin-2-yl)ethyl)aniline
- N-(1-(Pyridin-4-yl)ethyl)aniline
- N-(1-(Quinolin-3-yl)ethyl)aniline
Comparison:
- N-(1-(Pyridin-3-yl)ethyl)aniline is unique due to the position of the pyridine ring, which influences its electronic properties and reactivity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems .
特性
IUPAC Name |
N-(1-pyridin-3-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-6-5-9-14-10-12)15-13-7-3-2-4-8-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOSIEUNEDTQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















